molecular formula C8H15N3 B1481395 1-(2-Aminoethyl)piperidine-4-carbonitrile CAS No. 2095410-62-9

1-(2-Aminoethyl)piperidine-4-carbonitrile

Cat. No.: B1481395
CAS No.: 2095410-62-9
M. Wt: 153.22 g/mol
InChI Key: OCVTYSNXVNWYQR-UHFFFAOYSA-N
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Description

“1-(2-Aminoethyl)piperidine-4-carbonitrile” is a chemical compound used in scientific research . It has a molecular weight of 226.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15N3.2ClH/c9-3-6-11-4-1-8(7-10)2-5-11;;/h8H,1-6,9H2;2*1H .

Scientific Research Applications

Anticancer Activity

The synthesis of pyrano[3,2-c]chromene derivatives, including those catalyzed by piperidine, has been explored for their in vitro anticancer activity. These compounds showed significant antitumor activity against various cancer cell lines, such as mammary gland breast cancer (MCF-7), human colon cancer (HCT-116), and liver cancer (HepG-2). The studies revealed that certain derivatives could induce cell cycle arrest and apoptosis, highlighting their potential as cancer therapeutics (El-Agrody et al., 2020).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of piperidine-based carbonitrile derivatives. Synthesis and characterization of pyrimidine carbonitrile derivatives demonstrated significant antimicrobial activity against various bacterial and fungal strains. The structural analysis and biological testing suggest these compounds have potential applications in developing new antimicrobial agents (Bhat & Begum, 2021).

Chemical Synthesis and Characterization

The compound and its derivatives have been synthesized through various methods, including microwave-assisted synthesis, which has been applied to create a range of pharmacologically active molecules. Studies have shown that these methods can lead to compounds with potential applications in DNA detection, showcasing the versatility of piperidine-based carbonitriles in synthesizing novel fluorescent probes (Perin et al., 2011).

Molecular Docking Studies

Molecular docking studies have been employed to investigate the interaction of synthesized compounds with biological targets, such as estrogen and progesterone receptors. These studies provide insights into the potential therapeutic applications of these compounds in treating diseases like breast cancer, by predicting their activity against specific biological targets (Shirani et al., 2021).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause severe skin burns and eye damage .

Properties

IUPAC Name

1-(2-aminoethyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVTYSNXVNWYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.